molecular formula C9H8I2O2 B1611119 Ethyl 3,5-diiodobenzoate CAS No. 388613-52-3

Ethyl 3,5-diiodobenzoate

Cat. No. B1611119
CAS RN: 388613-52-3
M. Wt: 401.97 g/mol
InChI Key: HUOOVSRJBAYPER-UHFFFAOYSA-N
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Description

Ethyl 3,5-diiodobenzoate is a chemical compound with the molecular formula C9H8I2O2 . It has an average mass of 401.968 Da and a monoisotopic mass of 401.861359 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-diiodobenzoate consists of a benzoate core with two iodine atoms at the 3 and 5 positions and an ethyl group attached to the carboxylate group . The exact spatial arrangement of these groups would depend on the specific conditions under which the molecule is observed.

Scientific Research Applications

Particle Size and Morphology in Drug Delivery

Ethyl 3,5-diiodobenzoate has been used in the controlled precipitation of drugs to produce particles of various sizes, morphologies, and degrees of crystallinity. This process is significant in diagnostic imaging, where particle size can affect the distribution and efficacy of imaging agents. The study by Bosch, Škapin, and Matijević (2004) explored this application in detail, highlighting its potential in drug delivery systems (Bosch, Škapin, & Matijević, 2004).

Synthesis and Characterization for Dendritic Polymers

Ethyl 3,5-dibromobenzoate, a related compound, has been synthesized for use in preparing dendritic polymers. The synthesis, conducted by Bi Yun-mei (2011), aimed at reducing reaction steps and improving yield, which is crucial for the efficient production of polymers used in various applications, including drug delivery and materials science (Bi Yun-mei, 2011).

Effects on Plant Growth and Ethylene Production

Studies on the effects of structurally related compounds like 3,5-diiodo-4-hydroxybenzoic acid on plant growth have shown that they can influence root growth and ethylene production in plants. Robert, Taylor, and Wain (2004) found that such compounds could promote root growth in certain conditions, which is of interest in agricultural and botanical research (Robert, Taylor, & Wain, 2004).

Crystal Structure Analysis

The study of crystal structures, such as the work done on ethyl 3,5-dinitrobenzoate by Hughes and Trotter (1971), provides valuable insights into the physical properties of these compounds, which is essential in the design of new materials and pharmaceuticals (Hughes & Trotter, 1971).

Kinetics of Organic Substitution Reactions

Understanding the kinetics of organic substitution reactions, as explored in the study involving methyl 3,5-dihydroxybenzoate by Crowell, Braue, and Hillery (1984), is crucial in organic synthesis. Such studies provide a foundation for designing efficient synthetic routes in pharmaceutical and chemical manufacturing (Crowell, Braue, & Hillery, 1984).

properties

IUPAC Name

ethyl 3,5-diiodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8I2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOOVSRJBAYPER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478390
Record name Ethyl 3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-diiodobenzoate

CAS RN

388613-52-3
Record name Ethyl 3,5-diiodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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